3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)-pyridine
Overview
Description
Compounds with similar structures often have methoxy (-OCH3) and trimethylsilyl (-Si(CH3)3) groups. These groups are frequently used in organic chemistry due to their properties. Methoxy groups are electron-donating, which can activate certain parts of the molecule for reactions. Trimethylsilyl groups are used as protecting groups in organic synthesis, as they can be added and removed under specific conditions .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These techniques can provide information about the positions of the atoms in the molecule and their connectivity .Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the methoxy and trimethylsilyl groups. For example, under certain conditions, these groups could be replaced with other groups in a substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on the specific structure. Factors that could influence these properties include the size of the molecule, the presence and position of functional groups, and the overall shape of the molecule .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for a compound like this could involve further studies to better understand its properties and potential uses. This could include research into new synthetic methods, investigations into its reactivity, or exploration of potential applications in areas such as medicinal chemistry or materials science .
Properties
IUPAC Name |
[3-(dimethoxymethyl)-5-methoxypyridin-4-yl]-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3Si/c1-14-10-8-13-7-9(12(15-2)16-3)11(10)17(4,5)6/h7-8,12H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXMJVFGSOEQDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CN=C1)C(OC)OC)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673844 | |
Record name | 3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1138443-91-0 | |
Record name | 3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1138443-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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